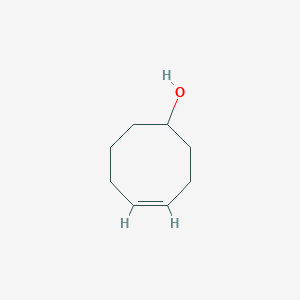

Cyclooct-4-énol

Vue d'ensemble

Description

Cyclooct-4-enol, also known as cyclooctene alcohol, is a versatile and important chemical compound, which has been used in a variety of industrial and research applications. It is a cyclic ether with a molecular formula of C8H14O, and is a colorless, water-soluble liquid. Cyclooct-4-enol has been used in the synthesis of a number of compounds, as well as in the preparation of polymers and other materials. In addition, it has also been studied for its biological properties, and its potential use in pharmaceuticals.

Applications De Recherche Scientifique

Substrat de la protéine farnésyltransférase (PFTase)

Le cyclooct-4-énol peut être utilisé dans la synthèse en plusieurs étapes du diphosphate de trans-cyclooctène géranyle . Il s'agit d'un nouveau substrat de protéine farnésyltransférase (PFTase) contenant un cycle tendu qui peut être utilisé dans les technologies de modification site-spécifique . La PFTase est une enzyme qui joue un rôle crucial dans la modification post-traductionnelle des protéines, et cette application du this compound pourrait être significative dans le domaine du génie protéique et de la découverte de médicaments.

Chimie click

Le this compound est un dérivé du cyclooctène qui est utile dans les réactions de cycloaddition de chimie click sans cuivre favorisées par la contrainte avec les 1,2,4,5-tétrazines . Ce cyclooctène réagira avec des composés ou des biomolécules fonctionnalisés par la tétrazine sans avoir besoin d'un catalyseur pour aboutir à une liaison covalente stable .

Étiquetage et imagerie biologiques

La cycloaddition de Diels-Alder à demande inverse d'électrons 4+2 entre le trans-cyclooctène et les tétrazines est la technologie de ligation biologiquement compatible la plus rapide rapportée . Elle a eu de nombreuses applications dans l'étiquetage et l'imagerie biologiques . Cela fait du this compound un outil précieux dans le domaine de la biochimie et de la biologie moléculaire.

Recherche en protéomique

Le this compound est également utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse de la structure, des interactions et des modifications des protéines.

Synthèse d'autres composés

Le this compound peut être utilisé comme matière première ou intermédiaire dans la synthèse d'autres composés chimiques . Par exemple, il peut être utilisé dans la synthèse du carbonate de (E)-cyclooct-4-ényle 2,5-dioxo-1-pyrrolidinyle .

Mécanisme D'action

Target of Action

Cyclooct-4-enol primarily targets indoleamine 2,3-dioxygenase (IDO1) . IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway. It is involved in various physiological and pathological processes, including immune response regulation and cancer progression.

Mode of Action

Cyclooct-4-enol interacts with its target, IDO1, through a strain-promoted copper-free click chemistry cycloaddition reaction with 1,2,4,5-tetrazines . The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is the fastest biologically compatible ligation technology reported .

Pharmacokinetics

Itshydroxyl functional group suggests potential for hydrogen bonding, which could influence its absorption and distribution characteristics

Result of Action

The molecular and cellular effects of Cyclooct-4-enol’s action primarily involve the visualization of IDO1 and the measurement of the binding affinities of small molecule inhibitors to IDO1 in cells . This allows for the study of drug-target interactions in live cells and relevant disease models .

Action Environment

Given that it is avolatile liquid , factors such as temperature and pH could potentially influence its stability and reactivity

Safety and Hazards

Cyclooct-4-enol is slightly volatile at room temperature and has a pungent odor . It is recommended to avoid contact with skin and eyes, and to wear appropriate personal protective equipment, such as gloves and goggles . If swallowed or inhaled, seek medical attention immediately . It should be stored away from fire and oxidizing agents, with containers kept sealed, dry, and stored in a cool place .

Orientations Futures

Cyclooct-4-enol holds significant importance within the chemical and pharmaceutical sectors . It may be used in the multi-step synthesis of trans-cyclooctene geranyl diphosphate, a novel strained-ring containing protein farnesyltransferase (PFTase) substrate that can be used in site-specific modification technologies . The future of Cyclooct-4-enol lies in its potential applications in biosciences, drug discovery, and material science .

Analyse Biochimique

Biochemical Properties

Cyclooct-4-enol plays a significant role in biochemical reactions, particularly in the field of bioorthogonal chemistry . It reacts with tetrazine functionalized compounds or biomolecules without the need for a catalyst, resulting in a stable covalent linkage . This reaction is part of the inverse electron demand Diels–Alder cycloaddition, which is the fastest biologically compatible ligation technology reported and has had many applications in biological labeling and imaging .

Cellular Effects

The cellular effects of Cyclooct-4-enol are primarily observed through its interactions with other biomolecules. For instance, it has been conjugated to biomolecules, typically antibodies, via functionalization with electrophilic linkers . This allows for the precise labeling and manipulation of these biomolecules, enabling researchers to study their function and interactions within the cell .

Molecular Mechanism

At the molecular level, Cyclooct-4-enol exerts its effects through binding interactions with biomolecules. It is involved in the inverse electron demand Diels–Alder (IEDDA) reaction with dienophiles . This reaction is characterized by its rapid kinetics and unique fluorescence properties, making it a valuable tool in chemical biology applications .

Temporal Effects in Laboratory Settings

Over time, Cyclooct-4-enol exhibits stability in laboratory settings. It is synthesized through a photochemical procedure that involves the isomerization of cis-cyclooct-4-enol to trans-cyclooct-4-enol . This process is carried out using a low-cost flow photoreactor, which ensures the compound’s stability and reactivity .

Metabolic Pathways

Cyclooct-4-enol is involved in the tetrazine ligation process, a key metabolic pathway in bioorthogonal chemistry . This pathway is characterized by the reaction between 1,2,4,5-tetrazines and trans-cyclooctenes, resulting in a rapid and selective “click” ligation process .

Transport and Distribution

The transport and distribution of Cyclooct-4-enol within cells and tissues are facilitated by its reactivity and ability to form stable covalent linkages with biomolecules

Subcellular Localization

The subcellular localization of Cyclooct-4-enol is largely dependent on the biomolecules it is conjugated to. For instance, when conjugated to antibodies, it can be directed to specific compartments or organelles within the cell

Propriétés

IUPAC Name |

(4Z)-cyclooct-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDHOTYYDHPEN-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316411 | |

| Record name | 4-Cycloocten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4277-34-3, 85081-69-2 | |

| Record name | 4-Cycloocten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooct-4-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4277-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cycloocten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooct-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 85081-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

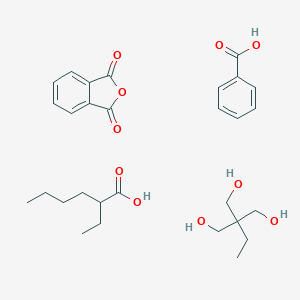

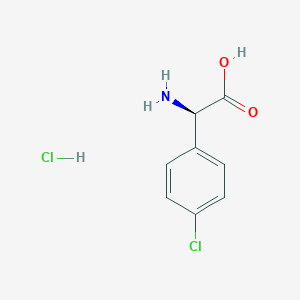

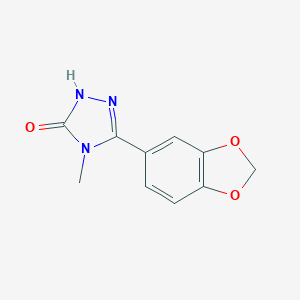

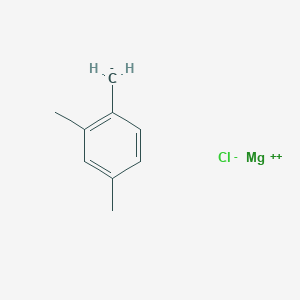

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)